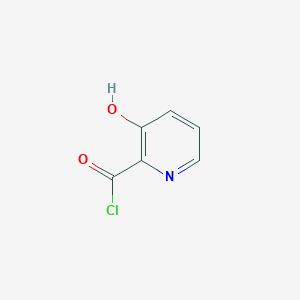

3-Hydroxypyridine-2-carbonyl chloride

Description

Properties

IUPAC Name |

3-hydroxypyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-6(10)5-4(9)2-1-3-8-5/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYHWXZCJIAMMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxypyridine-2-carbonyl Chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of the Precursor: 3-Hydroxypyridine-2-carboxylic Acid

Understanding the properties of the starting material is crucial for the successful synthesis and handling of the corresponding acyl chloride.

| Property | Value | Source(s) |

| CAS Number | 874-24-8 | [1][2][3] |

| Chemical Formula | C₆H₅NO₃ | [1][2][3] |

| Molecular Weight | 139.11 g/mol | [1][2][3] |

| Appearance | White to dark cream or brown powder/crystals | [3][4] |

| Melting Point | Approximately 213-218 °C (with decomposition) | [1][2][3] |

| Solubility | Soluble in water | [1] |

| Synonyms | 3-Hydroxypicolinic acid, 3-HPA | [3][5] |

Synthesis of 3-Hydroxypyridine-2-carbonyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Several reagents can be employed for this purpose, with the choice often depending on the scale of the reaction and the sensitivity of the starting material.

General Reaction Scheme:

Conversion of a carboxylic acid to its acyl chloride.

Common Chlorinating Agents:

-

Thionyl Chloride (SOCl₂): A widely used reagent that produces gaseous byproducts (SO₂ and HCl), simplifying purification.[6][7] The reaction is typically performed in an inert solvent.

-

Oxalyl Chloride ((COCl)₂): Another effective reagent that also produces gaseous byproducts (CO, CO₂, and HCl). It is often used for smaller-scale reactions and can be milder than thionyl chloride.

-

Phosphorus Pentachloride (PCl₅): A solid reagent that reacts with carboxylic acids to form the acyl chloride and phosphorus oxychloride (POCl₃).[6] The liquid byproducts require separation from the desired acyl chloride, often through distillation.[6]

-

Phosphorus Trichloride (PCl₃): A liquid reagent that produces phosphorous acid as a byproduct.[6]

Experimental Protocol: Synthesis of 3-Hydroxypyridine-2-carbonyl Chloride (in situ)

This protocol describes a general procedure for the in situ generation of 3-hydroxypyridine-2-carbonyl chloride for immediate use in a subsequent reaction, such as an amidation.

Materials:

-

3-Hydroxypyridine-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous, inert solvent (e.g., dichloromethane (DCM), toluene, or tetrahydrofuran (THF))

-

Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation: Under an inert atmosphere, add 3-hydroxypyridine-2-carboxylic acid to a flame-dried reaction vessel containing an anhydrous, inert solvent.

-

Addition of Chlorinating Agent: Slowly add the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to the suspension at a controlled temperature (often 0 °C to room temperature). A catalytic amount of dimethylformamide (DMF) is sometimes added when using oxalyl chloride.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heat until the reaction is complete. The completion of the reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.

-

Removal of Excess Reagent: If necessary, remove the excess chlorinating agent and solvent under reduced pressure.

-

Immediate Use: The resulting crude 3-hydroxypyridine-2-carbonyl chloride in the inert solvent is then used immediately in the next synthetic step without isolation.

Reactivity and Applications in Drug Development

3-Hydroxypyridine-2-carbonyl chloride is a highly electrophilic compound due to the electron-withdrawing nature of the carbonyl group and the chlorine atom. This makes it an excellent acylating agent, readily reacting with various nucleophiles.

General reactivity of 3-Hydroxypyridine-2-carbonyl chloride.

Key Reactions:

-

Amidation: Reacts with primary and secondary amines to form amides. This is a crucial step in the synthesis of many pharmaceutical compounds.

-

Esterification: Reacts with alcohols to form esters.

-

Hydrolysis: Reacts readily with water to revert to the parent carboxylic acid. This highlights the importance of performing reactions under anhydrous conditions.

Case Study: Synthesis of Vadadustat

A prominent application of a derivative of 3-hydroxypyridine-2-carbonyl chloride is in the synthesis of Vadadustat, an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase for the treatment of anemia associated with chronic kidney disease.[8][9][10]

In the synthesis of Vadadustat, a substituted 3-hydroxypyridine-2-carboxylic acid is activated to its corresponding acyl chloride or another activated species, which then undergoes amidation with an amino acid derivative.[8][11] This demonstrates the practical utility of this reactive intermediate in constructing complex drug molecules.[8][9][11][12]

Safety and Handling

Acyl chlorides, including 3-hydroxypyridine-2-carbonyl chloride, are hazardous chemicals that must be handled with appropriate safety precautions.

-

Corrosive: They are corrosive and can cause severe skin burns and eye damage.[13][14]

-

Moisture Sensitive: They react violently with water, releasing corrosive hydrogen chloride gas.[14][15][16] All reactions should be carried out in a well-ventilated fume hood using anhydrous techniques.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][16][17]

-

Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials.[13][17]

Conclusion

3-Hydroxypyridine-2-carbonyl chloride serves as a valuable, albeit transient, intermediate in organic synthesis, particularly in the pharmaceutical industry. Its high reactivity as an acylating agent allows for the efficient formation of amide and ester bonds, which are prevalent in drug molecules. While its instability precludes isolation and necessitates in situ generation, a thorough understanding of its preparation from 3-hydroxypyridine-2-carboxylic acid and its reactivity profile enables its effective use in the synthesis of complex and important therapeutic agents like Vadadustat. Researchers and drug development professionals must adhere to strict safety protocols when handling this and other acyl chlorides to ensure safe and successful synthetic outcomes.

References

-

Development of a Robust and Scalable Process for the Large-Scale Preparation of Vadadustat. ACS Omega. [Online]. Available: [Link]

-

3-hydroxypyridine-2-carboxylic acid - Stenutz. [Online]. Available: [Link]

- CN105837502A - Synthesis method of Vadadustat - Google Patents. [Online].

-

Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC. [Online]. Available: [Link]

- WO2021179540A1 - Method for preparing vadadustat and intermediate thereof - Google Patents. [Online].

-

Safety Data Sheet: Acetyl chloride D3 - Carl ROTH. [Online]. Available: [Link]

-

ICSC 0210 - ACETYL CHLORIDE. [Online]. Available: [Link]

-

Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG. [Online]. Available: [Link]

-

SAFETY DATA SHEET - Fisher Scientific. [Online]. Available: [Link]

-

A simple synthesis of some hydroxypyridine carboxylic acids | Semantic Scholar. [Online]. Available: [Link]

-

converting carboxylic acids into acyl (acid) chlorides - Chemguide. [Online]. Available: [Link]

- US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents. [Online].

-

Pyridine - Wikipedia. [Online]. Available: [Link]

- NOVEL CRYSTALLINE FORMS OF {[5-(3-CHLOROPHENYL)-3-HYDROXYPYRIDINE-2-CARBONYL]AMINO}ACETIC ACID AND PROCESSES FOR PREPARATION THE - Googleapis.com. [Online].

-

Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts. [Online]. Available: [Link]

-

Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors - PubMed. [Online]. Available: [Link]

-

REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC. [Online]. Available: [Link]

- EP3275864B1 - Compound of 3-hydroxyl pyridine, preparation method thereof and pharmaceutical use thereof - Google Patents. [Online].

-

How to achieve chlorination of carboxylic acid to convert into acid chloride ? | ResearchGate. [Online]. Available: [Link]

-

Need help in converting a carboxylic acid to an acyl chloride : r/chemistry - Reddit. [Online]. Available: [Link]

-

Lec6 - Carboxylic acid Conversions to Acyl Chlorides, Anhydrides and Esters - YouTube. [Online]. Available: [Link]

-

highly nucleophilic acetylide: Topics by Science.gov. [Online]. Available: [Link]

-

Why do nucleophiles attack carbonyl group? - Quora. [Online]. Available: [Link]

-

Reactivity of Nucleophilic Reagents toward Esters - Kinam Park. [Online]. Available: [Link]

-

WO/2018/108101 NEW CRYSTAL FORMS OF {[5-(3-CHLOROPHENYL)-3-HYDROXYPYRIDINE-2-CARBONYL]AMINO}ACETIC ACID AND PREPARATION METHOD THEREFOR - WIPO Patentscope. [Online]. Available: [Link]

Sources

- 1. store.p212121.com [store.p212121.com]

- 2. 3-hydroxypyridine-2-carboxylic acid [stenutz.eu]

- 3. 3-Hydroxypyridine-2-carboxylic acid 98 874-24-8 [sigmaaldrich.com]

- 4. L07489.03 [thermofisher.com]

- 5. 874-24-8|3-Hydroxypicolinic acid|BLD Pharm [bldpharm.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Vadadustat_Chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN105837502A - Synthesis method of Vadadustat - Google Patents [patents.google.com]

- 12. WO2021179540A1 - Method for preparing vadadustat and intermediate thereof - Google Patents [patents.google.com]

- 13. chemos.de [chemos.de]

- 14. geneseo.edu [geneseo.edu]

- 15. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. carlroth.com [carlroth.com]

Topic: 3-Hydroxypyridine-2-carbonyl chloride hydrochloride: A Guide to Synthesis, Handling, and Application

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: 3-Hydroxypyridine-2-carbonyl chloride hydrochloride is a highly reactive chemical intermediate pivotal to the synthesis of advanced pharmaceutical compounds, particularly in the development of novel therapeutics. Due to its inherent instability, this acyl chloride is not commercially available and is almost exclusively prepared on-demand for immediate use in subsequent reactions. This guide provides a comprehensive overview of its precursor, a detailed, field-tested protocol for its in situ synthesis, critical safety and handling procedures, and its significant applications in medicinal chemistry.

Introduction and Strategic Importance

The 3-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, renowned for its metal-chelating properties and its presence in a variety of bioactive molecules.[1] The conversion of the stable and commercially available 3-Hydroxypyridine-2-carboxylic acid to its highly reactive acyl chloride derivative, 3-Hydroxypyridine-2-carbonyl chloride hydrochloride, unlocks a powerful synthetic tool. This intermediate serves as a potent electrophile, enabling chemists to readily form amide and ester bonds, which are fundamental linkages in a vast array of drug candidates.

Its primary strategic importance lies in its role as a key building block for complex molecules, such as inhibitors of hypoxia-inducible factor (HIF) prolyl-hydroxylase, which are being investigated for the treatment of anemia.[2][3] Understanding the nuances of its preparation and handling is therefore critical for research teams working on these and other related therapeutic targets. This document serves as a practical guide for scientists to safely and effectively utilize this versatile intermediate.

Precursor Availability and Physicochemical Properties

Given that 3-Hydroxypyridine-2-carbonyl chloride hydrochloride is a transient intermediate, procurement efforts must focus on its stable precursor, 3-Hydroxypyridine-2-carboxylic acid.

Precursor Procurement

3-Hydroxypyridine-2-carboxylic acid (also known as 3-Hydroxypicolinic acid) is readily available from major chemical suppliers.

Table 1: Supplier Information for 3-Hydroxypyridine-2-carboxylic Acid

| Supplier | Purity | CAS Number |

| Sigma-Aldrich | 98% | 874-24-8[4] |

| Thermo Scientific | Not specified | 874-24-8 |

| TCI Chemicals | >98.0% | 109-00-2 (for 3-Hydroxypyridine)[5] |

Note: Researchers should always obtain and review the latest Safety Data Sheet (SDS) from the supplier before handling the material.

Physicochemical Data

The properties of the precursor are well-characterized, while the properties of the acyl chloride are inferred from its structure and general chemical principles.

Table 2: Physicochemical Properties

| Property | 3-Hydroxypyridine-2-carboxylic acid (Precursor) | 3-Hydroxypyridine-2-carbonyl chloride hydrochloride (Product) |

| Synonyms | 3-Hydroxypicolinic acid[4][6] | - |

| CAS Number | 874-24-8[4][6] | Not Applicable (transient intermediate) |

| Molecular Formula | C₆H₅NO₃[4] | C₆H₅Cl₂NO₂ |

| Molecular Weight | 139.11 g/mol [4] | 194.00 g/mol |

| Appearance | Powder or crystals[4] | Presumed solid, highly moisture-sensitive |

| Melting Point | 213-218 °C[4] | Decomposes in the presence of moisture |

| Solubility | Soluble in polar organic solvents | Reacts with protic solvents (water, alcohols) |

Synthesis Protocol: From Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[7]

Rationale and Mechanistic Insight

The reaction proceeds via nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. A subsequent rearrangement and elimination sequence, driven by the formation of stable gaseous byproducts, yields the acyl chloride. In this specific case, the basic nitrogen atom of the pyridine ring will be protonated by the generated HCl, leading to the formation of the hydrochloride salt. This is advantageous as it can improve the compound's crystalline nature and protect the pyridine nitrogen from participating in side reactions.

Experimental Workflow Diagram

Caption: Role as a building block in pharmaceutical synthesis.

Conclusion

While not a commercially available reagent, 3-Hydroxypyridine-2-carbonyl chloride hydrochloride is an indispensable tool for medicinal chemists. Its synthesis from the stable 3-Hydroxypyridine-2-carboxylic acid precursor is straightforward, provided that stringent anhydrous and safety protocols are followed. By enabling the efficient formation of amide and ester linkages, this reactive intermediate provides a direct route to novel therapeutics, particularly in the promising field of HIF inhibitors for anemia. Mastery of its in situ preparation and handling is a key enabling skill for drug discovery and development teams.

Sources

- 1. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8722895, 10: {[5-(3-Chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}-acetic acid trifluoroacetic acid salt | C16H12ClF3N2O6 | CID 67212162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. 3-Hydroxypyridine-2-carboxylic acid 98 874-24-8 [sigmaaldrich.com]

- 5. 3-Hydroxypyridine | 109-00-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to 3-Hydroxypyridine-2-carbonyl Chloride: A Key Intermediate in Vadadustat Synthesis

This guide provides an in-depth technical overview of 3-hydroxypyridine-2-carbonyl chloride, a critical intermediate in the synthesis of Vadadustat, an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor for the treatment of anemia associated with chronic kidney disease. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, properties, and handling of this reactive chemical species.

Introduction: The Strategic Importance of 3-Hydroxypyridine-2-carbonyl Chloride in Vadadustat Synthesis

Vadadustat's molecular framework is constructed through a series of strategic bond formations, with the creation of an amide linkage being a pivotal step. 3-Hydroxypyridine-2-carbonyl chloride serves as the activated acylating agent, enabling the efficient coupling with the amine moiety of the other key fragment of the Vadadustat molecule. The high reactivity of the carbonyl chloride functional group facilitates amide bond formation under relatively mild conditions, which is crucial for preserving the integrity of other functional groups within the molecule.

The choice of 3-hydroxypyridine-2-carbonyl chloride as an intermediate is dictated by the need for a robust and high-yielding coupling reaction. The hydroxyl group on the pyridine ring is a key feature of the final Vadadustat structure, and its presence during the synthesis requires careful consideration of protecting group strategies or the use of reaction conditions that do not lead to unwanted side reactions.

Synthesis of 3-Hydroxypyridine-2-carbonyl Chloride

The primary route to 3-hydroxypyridine-2-carbonyl chloride involves the chlorination of its corresponding carboxylic acid, 3-hydroxypyridine-2-carboxylic acid (also known as 3-hydroxypicolinic acid).

Synthesis of the Precursor: 3-Hydroxypyridine-2-carboxylic Acid

3-Hydroxypyridine-2-carboxylic acid can be synthesized through various methods, including the hydrolysis of the corresponding nitrile or via oxidation of a suitable precursor. One common laboratory-scale synthesis involves the use of 3-hydroxy-2-iodopyridine as a starting material, followed by a cyanation reaction and subsequent hydrolysis to yield the desired carboxylic acid[1]. The biosynthetic pathway of 3-hydroxypicolinic acid has also been reconstituted in vitro from L-lysine, demonstrating a complex enzymatic cascade[2].

Physicochemical Properties of 3-Hydroxypyridine-2-carboxylic Acid:

| Property | Value | Reference |

| Molecular Formula | C₆H₅NO₃ | [3][4][5] |

| Molecular Weight | 139.11 g/mol | [3][4][5] |

| Melting Point | 208-212 °C | [3] |

| Appearance | Light yellow needles or powder | [3][5] |

| Solubility | Soluble in water (0.25g in 10ml) | [6] |

Chlorination of 3-Hydroxypyridine-2-carboxylic Acid

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Several reagents can be employed for this purpose, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common.[7][8][9]

Reaction Scheme:

Caption: General synthesis route for 3-hydroxypyridine-2-carbonyl chloride.

Experimental Protocol (Proposed):

Objective: To synthesize 3-hydroxypyridine-2-carbonyl chloride from 3-hydroxypyridine-2-carboxylic acid using thionyl chloride.

Materials:

-

3-Hydroxypyridine-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Dry Dimethylformamide (DMF) (catalytic amount)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Preparation: Under an inert atmosphere, a flame-dried round-bottom flask is charged with 3-hydroxypyridine-2-carboxylic acid.

-

Solvent Addition: Anhydrous solvent (DCM or toluene) is added to suspend the carboxylic acid.

-

Catalyst Addition: A catalytic amount of dry DMF is added to the suspension. The use of a catalyst like DMF can accelerate the reaction with thionyl chloride[7].

-

Chlorinating Agent Addition: Thionyl chloride (typically 1.5-2.0 equivalents) is added dropwise to the stirred suspension at 0 °C. The reaction is exothermic and produces gaseous byproducts (SO₂ and HCl), so it must be performed in a well-ventilated fume hood[9].

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (typically 40-80 °C, depending on the solvent) until the reaction is complete. The progress can be monitored by the cessation of gas evolution and by techniques such as thin-layer chromatography (TLC) of quenched aliquots.

-

Work-up: Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure. It is crucial to avoid exposure to moisture during this step. The resulting crude 3-hydroxypyridine-2-carbonyl chloride is often used directly in the next step without further purification due to its reactive nature.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis back to the carboxylic acid. Therefore, all reagents and equipment must be scrupulously dried to prevent this side reaction[10][11].

-

Inert Atmosphere: An inert atmosphere of nitrogen or argon is necessary to prevent reaction with atmospheric moisture.

-

Catalytic DMF: DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent chlorinating agent and facilitates the reaction[7].

-

Excess Thionyl Chloride: Using a slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid. The excess reagent is volatile and can be easily removed during work-up.

Physicochemical Properties and Reactivity

Expected Properties of 3-Hydroxypyridine-2-carbonyl Chloride:

| Property | Expected Characteristic |

| Molecular Formula | C₆H₄ClNO₂ |

| Molecular Weight | 157.56 g/mol |

| Appearance | Likely a solid or high-boiling liquid |

| Stability | Highly reactive, moisture-sensitive |

| Reactivity | Potent electrophile at the carbonyl carbon |

Reactivity in Amide Bond Formation:

3-Hydroxypyridine-2-carbonyl chloride is a highly effective acylating agent for the formation of amides, which is its primary role in the synthesis of Vadadustat. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.

Reaction Workflow:

Caption: Workflow for the formation of the amide bond in Vadadustat synthesis.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct that is formed[10]. This prevents the protonation of the amine reactant, which would render it non-nucleophilic.

Analytical Characterization

Due to its reactive nature, 3-hydroxypyridine-2-carbonyl chloride is often characterized in situ or used immediately after its preparation.

Expected Spectroscopic Data:

-

Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1750-1815 cm⁻¹, which is characteristic of the C=O stretch in an acyl chloride. This is a higher frequency compared to the corresponding carboxylic acid[12].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts of the aromatic protons on the pyridine ring would be influenced by the electron-withdrawing carbonyl chloride group.

-

¹³C NMR: A downfield signal for the carbonyl carbon is expected, typically in the range of 160-180 ppm.

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of 3-hydroxypyridine-2-carbonyl chloride would be observed, along with characteristic fragmentation patterns.

Analytical Methods for Acyl Chlorides:

Direct analysis of acyl chlorides can be challenging. A common approach involves derivatization to a more stable compound, such as an ester or an amide, followed by analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)[13]. Titration methods can also be used to determine the concentration of the acyl chloride and any unreacted carboxylic acid or HCl impurity[14][15].

Safety and Handling

Acyl chlorides are hazardous chemicals and must be handled with appropriate safety precautions.

-

Corrosivity: They are corrosive and can cause severe burns to the skin, eyes, and respiratory tract[16][17].

-

Reactivity with Water: They react violently with water, releasing corrosive hydrochloric acid gas[17][18].

-

Flammability: Many acyl chlorides are flammable liquids[17][19].

-

Toxicity: Inhalation of vapors can be harmful.

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling acyl chlorides[16][17].

-

Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood[16][18].

-

Inert Atmosphere: Handle under an inert atmosphere to prevent decomposition by moisture.

-

Spill Management: In case of a spill, use an inert absorbent material. Do not use water[17].

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and bases[16][18].

Conclusion

3-Hydroxypyridine-2-carbonyl chloride is a quintessential reactive intermediate in modern pharmaceutical synthesis, exemplified by its role in the construction of Vadadustat. Its synthesis from 3-hydroxypyridine-2-carboxylic acid leverages well-established chlorination chemistry, demanding rigorous control over reaction conditions, particularly the exclusion of moisture. A thorough understanding of its reactivity, coupled with stringent safety protocols, is paramount for its successful application in the development of novel therapeutics. The insights provided in this guide aim to equip researchers with the necessary knowledge to handle and utilize this valuable chemical building block effectively and safely.

References

- Qiu, J., et al. (2019). A six-step synthesis of 3,6-dihydroxypicolinic acid. Structural Chemistry, 30(5), 1883-1888.

- Sparkl. (n.d.). Revision Notes - Production of Acyl Chlorides from Carboxylic Acids.

- Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3.

- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.

- International Chemical Safety Cards. (n.d.). ICSC 0210 - ACETYL CHLORIDE.

- Fisher Scientific. (2010, September 7). SAFETY DATA SHEET - Acetyl chloride.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride.

- OrgoSolver. (n.d.). Acid Chlorides + H₂O/Pyridine — Carboxylic Acid Formation (Hydrolysis).

- Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides.

- Chinnick, C. C. T., and Lincoln, P. A. (1953). The Analysis of Acid Chlorides. Analyst, 78(930), 675-678.

- Mitchell, J., and Smith, D. M. (1948). Analytical procedures employing Karl Fischer reagent. V. The determination of acid anhydrides. Journal of the American Chemical Society, 70(5), 1912-1915.

- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- Kar, G. K. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?

- Godard, A., et al. (1989). A simple synthesis of some hydroxypyridine carboxylic acids.

- Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides.

- Wikipedia. (n.d.). 3-Hydroxypicolinic acid.

- Lucas, H. J., and Pressman, D. (1940). Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride. Industrial & Engineering Chemistry Analytical Edition, 12(11), 669-670.

- Stenutz, R. (n.d.). 3-hydroxypyridine-2-carboxylic acid.

- ResearchGate. (2012, December 5). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?

- Tang, M., et al. (2020). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Organic & Biomolecular Chemistry, 18(1), 59-62.

- Sigma-Aldrich. (n.d.). 3-Hydroxypyridine-2-carboxylic acid 98%.

- Thermo Fisher Scientific. (n.d.). 3-Hydroxypyridine-2-carboxylic acid, 98%.

- Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051.

- Valeur, E., and Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Behrman, E. J. (2021).

- Shukla, O. P., & Kaul, S. M. (1973). A new metabolite from picolinic acid by microorganisms. Indian Journal of Biochemistry & Biophysics, 10(3), 176–178.

- Hammond, W. B. (2014, May 27). How can I chlorinate one of the COOH groups of a dicarboxylic acid compound and keep the other end as a free COOH?

- Thermo Fisher Scientific. (n.d.). 3-Hydroxypyridine-2-carboxylic acid, 98% 1 g.

- LibreTexts Chemistry. (2022, October 4). 4.2.6: Chemistry of Amides.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]

- 4. 3-hydroxypyridine-2-carboxylic acid [stenutz.eu]

- 5. 3-羟基吡啶-2-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Hydroxypyridine-2-carboxylic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. orgosolver.com [orgosolver.com]

- 11. savemyexams.com [savemyexams.com]

- 12. Revision Notes - Production of Acyl Chlorides from Carboxylic Acids | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 13. researchgate.net [researchgate.net]

- 14. The analysis of acid chlorides - Analyst (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. wcu.edu [wcu.edu]

- 17. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. chemos.de [chemos.de]

Methodological & Application

Technical Application Note: Incorporation of 3-Hydroxypyridine-2-carbonyl Moieties via Acid Chloride Activation

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The 3-hydroxypyridine-2-carbonyl moiety (derived from 3-hydroxypicolinic acid, 3-HPA) is a "privileged structure" in medicinal chemistry, found in potent antibiotics such as Echinomycin , Virginiamycin , and the antitumor agent UK-1 . Its structural uniqueness lies in the intramolecular hydrogen bond between the 3-hydroxyl group and the carbonyl oxygen. This interaction pre-organizes the molecule for metal chelation and DNA intercalation but simultaneously complicates its chemical incorporation into peptides.

This guide details the specific protocol for using 3-hydroxypyridine-2-carbonyl chloride as an activated acylating agent. Unlike standard amino acid coupling, this reaction involves a bifunctional reagent (nucleophilic phenol + electrophilic acid chloride), requiring strict kinetic control to prevent self-polymerization (polyesterification).

The "Chemical Paradox" of 3-HPA Chloride

-

The Utility: The acid chloride is the most reactive species for coupling to sterically hindered amines or electron-deficient anilines where standard esters (NHS, pentafluorophenyl) fail.

-

The Risk: The 3-hydroxyl group is nucleophilic. Upon deprotonation by a base (necessary for coupling), it can attack the acid chloride of a neighboring molecule, leading to oligomerization.

-

The Solution: The reagent must be handled as the Hydrochloride Salt (3-HPA-Cl·HCl) , where the protonated pyridine and phenol suppress self-reactivity until the precise moment of coupling.

Critical Considerations & Decision Matrix

Before proceeding, evaluate if the Acid Chloride method is suitable for your substrate compared to modern active esters (HATU/HOAt).

| Feature | Acid Chloride Method (Via SOCl₂) | Active Ester Method (HATU/HOAt) |

| Reactivity | High (Good for hindered amines) | Moderate to High |

| Stability | Low (Must be used immediately or stored as HCl salt) | Moderate (In situ generation) |

| Side Reactions | High risk of self-polymerization if base is excess | Lower risk; racemization possible |

| Substrate Tolerance | Robust substrates (Acid stable) | Sensitive substrates |

| Primary Use Case | Incorporating the "Cap" into antibiotics/peptidomimetics | Standard peptide elongation |

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Hydroxypyridine-2-carbonyl Chloride·HCl

This step isolates the stable salt form of the reagent. Do not attempt to isolate the free base acid chloride.

Reagents:

-

Thionyl Chloride (SOCl₂) (High purity, excess)

-

Anhydrous Toluene or Benzene (as solvent/azeotrope agent)

Step-by-Step Methodology:

-

Suspension: In a flame-dried round-bottom flask under Argon, suspend 1.0 eq of 3-HPA in anhydrous toluene (approx. 5 mL per mmol).

-

Activation: Add 5.0 eq of Thionyl Chloride dropwise.

-

Note: A catalytic amount of DMF (1 drop) can be added, but avoid if possible to simplify purification.

-

-

Reflux: Heat the mixture to reflux (80°C) for 2–3 hours.

-

Observation: The suspension should clear as the acid converts to the acid chloride, then potentially become cloudy again as the HCl salt precipitates.

-

-

Isolation: Evaporate the solvent and excess SOCl₂ under reduced pressure (rotary evaporator with a caustic trap).

-

Chase: Co-evaporate with anhydrous toluene (2x) to remove trace SOCl₂ and HCl gas.

-

Product: The residue is 3-hydroxypyridine-2-carbonyl chloride hydrochloride . It is typically a moisture-sensitive yellow/off-white solid.

-

Storage: Use immediately or store under Argon at -20°C.

-

Protocol B: Coupling to Amine (The "Inverse Addition" Technique)

To prevent self-polymerization, the acid chloride must never see "free base" conditions without the amine partner present.

Reagents:

-

Amine substrate (R-NH₂)

-

3-HPA-Cl·HCl (prepared above)

-

DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine)

-

Dichloromethane (DCM) or DMF (Anhydrous)

Step-by-Step Methodology:

-

Amine Prep: Dissolve the amine substrate (1.0 eq) in anhydrous DCM/DMF. Add 2.0 eq of DIPEA. Cool to 0°C .[4][5][6]

-

Why 2.0 eq? One equivalent neutralizes the HCl from the reagent salt; the second neutralizes the HCl generated during coupling.

-

-

Reagent Addition: Suspend/dissolve the 3-HPA-Cl·HCl (1.1 eq) in a minimal amount of anhydrous DCM.

-

Controlled Coupling: Add the Acid Chloride solution dropwise to the stirring Amine/Base solution at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours.

-

Quench: Quench with water.

-

Workup:

-

Wash organic layer with 1N HCl (careful, product might be basic if it contains other amines), then Sat. NaHCO₃, then Brine.[9]

-

Note on Chelation: 3-HPA derivatives chelate metals strongly. Avoid metal spatulas or needles if possible; use glass/plastic.

-

Mechanism & Workflow Visualization

The following diagram illustrates the critical pathway and the "Self-Polymerization" trap that must be avoided.

Caption: Workflow for 3-HPA activation showing the critical bifurcation between successful coupling and self-polymerization.

Troubleshooting & Quality Control

Common Issues

-

Low Yield / Oligomers:

-

Cause: Base was added to the Acid Chloride before the amine, or the addition was too fast.

-

Fix: Ensure the amine is in the flask with the base before the acid chloride enters. Use the "Inverse Addition" protocol.

-

-

Racemization (of the peptide partner):

-

Cause: Acid chlorides are highly activating and can cause oxazolone formation in the adjacent amino acid of the peptide chain.

-

Fix: Use Collidine or 2,6-Lutidine as the base instead of DIPEA/TEA. These weaker bases are sufficient to drive the reaction but reduce the rate of proton abstraction from the alpha-carbon.

-

-

Product Solubility:

-

Insight: 3-HPA amides are often poorly soluble in non-polar solvents due to strong intermolecular hydrogen bonding and stacking.

-

Fix: Use DMF/DMSO for workup or purification.

-

QC Analytical Markers

-

1H NMR: Look for the characteristic pyridine protons. The 3-OH proton is often broad or invisible depending on solvent (DMSO-d6 is best).

-

MS (ESI): The 3-HPA moiety adds 121.0 Da to the molecular weight of the amine (C6H3NO2).

References

-

Total Synthesis of UK-1: The usage of 3-hydroxypyridine-2-carbonyl chloride is pivotal in the synthesis of bis(heterocyclic) antitumor antibiotics.

- Citation: Boger, D. L., et al. (2000). "Total Synthesis of the Antitumor Antibiotic UK-1." Journal of the American Chemical Society.

-

Source:

-

Synthesis of Echinomycin Analogs: Protocols for coupling 3-HPA deriv

- Citation: Sakai, Y., et al. (2003). "Design and synthesis of DNA-binding peptides." Bioorganic & Medicinal Chemistry.

-

Source:

-

General Peptide Coupling Side Reactions: Understanding the risks of acid chlorides in racemiz

- Citation: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

-

Source:

-

3-Hydroxypicolinic Acid Properties: Structural data and pKa consider

-

Source:

-

Sources

- 1. 3-羟基-2-吡啶甲酸 - 3-HPA, 3-羟基吡啶-2-羧酸 [sigmaaldrich.com]

- 2. 3-Hydroxypicolinic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. peptide.com [peptide.com]

- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 9. rsc.org [rsc.org]

Solvent selection for 3-hydroxypyridine-2-carbonyl chloride reactions

Application Note: Solvent Engineering for 3-Hydroxypyridine-2-Carbonyl Chloride Chemistries

Part 1: Executive Summary & Core Directive

The "Suicide Substrate" Challenge Synthesizing and utilizing 3-hydroxypyridine-2-carbonyl chloride presents a unique paradox in organic synthesis. The molecule contains both a highly reactive electrophile (acid chloride) and a nucleophile (phenolic hydroxyl) on the same scaffold.[1] In the presence of a base or incorrect solvent, this molecule undergoes rapid intermolecular self-esterification , leading to oligomers and polymers rather than the desired amide/ester product.

This guide moves beyond standard textbook protocols to address the kinetic stabilization of this intermediate. The critical success factor is not just solubility, but the maintenance of the Hydrochloride Salt species throughout the reaction trajectory until the target nucleophile is introduced.

Part 2: Critical Analysis & Mechanistic Grounding[1]

The Zwitterionic Trap

Under neutral conditions, 3-hydroxypyridine-2-carbonyl chloride exists in a delicate equilibrium.[2] The pyridine nitrogen can act as a base, deprotonating the 3-hydroxyl group. The resulting oxyanion is a potent nucleophile that attacks the carbonyl of a neighboring molecule.

-

Mechanism of Failure:

(Dimer/Polymer)[2] -

Mechanism of Success:

Expert Insight: You must select solvents that precipitate the HCl salt or are non-basic enough to prevent the "unmasking" of the phenolic oxygen.

Solvent Selection Matrix[1][3][4]

| Solvent Class | Suitability | Role/Rationale |

| Chlorinated (DCM, CHCl₃) | High | Primary Choice. Excellent solubility for the organic substrate but poor solubility for the HCl salt, often allowing the stable salt to precipitate or form a suspension that resists self-reaction.[2] |

| Aromatic (Toluene, PhCl) | Medium | High-Temp Option. Used during thionyl chloride reflux to drive off SO₂/HCl.[2] However, the product often oils out, creating handling difficulties. |

| Ethers (THF, Dioxane) | Low/Risky | Coupling Only. Good solubility, but the oxygen lone pairs can act as weak Lewis bases, potentially destabilizing the salt. Use only for the coupling step, never for generation. |

| Polar Aprotic (DMF, DMSO) | FORBIDDEN | Critical Failure. DMF (in bulk) reacts with acid chlorides (Vilsmeier). DMSO oxidizes them. Both are too basic/nucleophilic. |

| Protic (MeOH, Water) | FORBIDDEN | Hydrolysis. Immediate reversion to carboxylic acid. |

Part 3: Visualization (Pathways & Logic)

Figure 1: Reaction Trajectory and Failure Modes

This diagram illustrates the kinetic competition between the desired pathway (HCl salt stabilization) and the failure mode (Self-Esterification).

Caption: Figure 1. The stability of the acid chloride is dependent on maintaining the HCl salt form. Premature basification leads to irreversible polymerization.

Part 4: Experimental Protocols

Protocol A: Generation of 3-Hydroxypyridine-2-Carbonyl Chloride (HCl Salt)

Use this protocol if you need to isolate the intermediate or hold it for >1 hour.[2]

Reagents:

-

3-Hydroxypicolinic acid (1.0 eq)[2]

-

Thionyl Chloride (SOCl₂) (5.0 eq)

-

DMF (Catalytic, 0.05 eq)

-

Solvent: None (Neat) or Toluene (5 Vol)

Step-by-Step:

-

Setup: Flame-dry a 2-neck RBF equipped with a reflux condenser and a drying tube (CaCl₂ or N₂ line).

-

Charge: Add 3-hydroxypicolinic acid and Toluene (if using).

-

Activation: Add SOCl₂ dropwise at room temperature. Add catalytic DMF.

-

Reaction: Heat to reflux (80°C for Toluene, 75°C for neat SOCl₂) for 2-3 hours.

-

Observation: The slurry should clarify as the acid chloride forms, then potentially precipitate again as the HCl salt if in Toluene.

-

-

Isolation (Critical):

-

Evaporate volatiles under reduced pressure (Rotavap) at <40°C.

-

Chase: Add dry Toluene (2x) and re-evaporate to remove residual SOCl₂ and HCl gas.

-

Result: An off-white to yellow solid (The HCl salt). Store under N₂.[3] Use within 4 hours.

-

Protocol B: "One-Pot" Coupling (The Vadadustat Route)

Recommended for drug development workflows.[2] Avoids isolation of the unstable intermediate.

Reagents:

-

Crude Acid Chloride (from Protocol A)[3]

-

Amine Nucleophile (e.g., Glycine tert-butyl ester) (1.1 eq)[2]

-

DIPEA (Diisopropylethylamine) or TEA (3.0 eq)

-

Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step:

-

Dissolution: Re-suspend the crude acid chloride residue (Protocol A) in anhydrous DCM (10 volumes). Keep at 0°C .

-

Nucleophile Prep: In a separate flask, dissolve the Amine Nucleophile and the entirety of the Base (DIPEA) in DCM.

-

Addition (The Trick): Add the Nucleophile/Base mixture TO the Acid Chloride suspension .

-

Why? If you add the acid chloride to the base, the excess base will deprotonate the phenol before the amine attacks, causing polymerization. By adding the amine/base mixture to the acid chloride, the amine (a better nucleophile) intercepts the acid chloride faster than the phenol can self-react.

-

-

Quench: Stir at 0°C for 30 mins, then warm to RT. Quench with sat. NaHCO₃.

Figure 2: Solvent Decision Tree[1]

Caption: Figure 2.[2] Decision matrix for solvent selection based on reaction stage.

Part 5: Troubleshooting & Quality Attributes

| Issue | Probable Cause | Corrective Action |

| Gummy/Black Residue | Polymerization due to loss of HCl or moisture ingress.[2] | Ensure inert atmosphere. Do not wash the intermediate with neutral solvents; keep it acidic. |

| Low Yield | Hydrolysis of COCl moiety. | Dry all solvents over molecular sieves (3Å). Ensure SOCl₂ is fresh (colorless, not yellow). |

| Product is Acid | Incomplete coupling; hydrolysis. | Use "Inverse Addition" (Add Amine+Base TO Acid Chloride) to favor intermolecular reaction over hydrolysis/polymerization. |

Part 6: References

-

Vadadustat Synthesis: Process for the preparation of 3-hydroxypyridine-2-carbonyl derivatives.[2] US Patent 8,722,895. (2014). Link

-

Thionyl Chloride Mechanisms: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Vilsmeier-Haack Reagent Formation: Org. Process Res. Dev. 1997, 1, 3, 182. (Discusses DMF/SOCl2 interaction). Link

-

Handling of Hydroxy-Acid Chlorides: Journal of Medicinal Chemistry. Synthesis of HIV Integrase Inhibitors containing 3-hydroxypicolinamide scaffolds.[2] (General methodology reference).

Sources

Troubleshooting & Optimization

Technical Support Center: Handling 3-Hydroxypyridine-2-Carbonyl Chloride

Topic: Preventing Self-Esterification & Oligomerization Ticket ID: CHEM-SUP-3HP-CL Status: Open Priority: Critical (Synthesis Failure/Yield Loss)

Core Directive: The "Ouroboros" Effect

Executive Summary for Researchers: You are likely experiencing a rapid degradation of 3-hydroxypyridine-2-carbonyl chloride into an insoluble oligomeric gum or a low-reactivity solid. This is not a purity issue; it is a fundamental reactivity issue.

This molecule contains both a nucleophile (3-OH, phenol-like) and a potent electrophile (2-COCl, acid chloride). In its free-base form, it acts like the mythical Ouroboros snake eating its own tail. The hydroxyl group of one molecule attacks the carbonyl of another, leading to rapid intermolecular self-esterification (polyesterification).

The Solution Hierarchy:

-

Thermodynamic Control (Recommended): Isolate and store exclusively as the Hydrochloride Salt .

-

Steric/Electronic Blockade: Use O-Protection (Acetylation) if the salt is incompatible with the next step.

-

Process Bypass: Use In-Situ Activation (HATU/EDC) to avoid the acid chloride entirely.

Technical Deep Dive & Protocols

Strategy A: The Hydrochloride Salt Shield (Primary Recommendation)

Mechanism: Protonating the pyridine nitrogen (

Validated Protocol: Synthesis of the Stable HCl Salt

Note: Do not use oxalyl chloride with catalytic DMF if you intend to isolate the solid, as the Vilsmeier intermediate can complicate the salt stoichiometry. Thionyl chloride (

Reagents:

-

3-Hydroxypicolinic acid (1.0 eq)[1]

-

Thionyl Chloride (

) (5.0 - 10.0 eq) -

Catalytic DMF (1-2 drops)

-

Anhydrous Toluene (Co-solvent/Chaser)

Step-by-Step:

-

Suspension: Suspend the acid in neat

under -

Reflux: Heat to reflux (

) for 2–3 hours. The solution should turn clear (yellow/orange) as the acid chloride forms. -

Evaporation (Critical Step): Remove excess

under reduced pressure.-

Warning: Do not heat above

during evaporation.

-

-

Azeotropic Drying: Add anhydrous toluene and evaporate again. Repeat 2x. This removes trapped

and helps crystallize the salt. -

Precipitation: If a gum forms, triturate with anhydrous diethyl ether or n-heptane . The material should harden into a moisture-sensitive solid (the HCl salt).

-

Storage: Store under Argon at

. Do not neutralize until the exact moment of coupling.

Strategy B: The "Trojan Horse" (O-Protection)

If your coupling conditions are basic (e.g., Schotten-Baumann conditions) and will instantly deprotonate the HCl salt, you must protect the hydroxyl group first.

Protocol: 3-Acetoxypyridine-2-carbonyl chloride

-

Acetylation: React 3-hydroxypicolinic acid with Acetic Anhydride (

) in Pyridine (solvent). -

Workup: Acidify carefully to precipitate 3-acetoxypicolinic acid.

-

Activation: Treat the dry 3-acetoxy acid with

. -

Result: The 3-OAc group is non-nucleophilic. The resulting acid chloride is stable and can be handled like nicotinoyl chloride.

-

Deprotection: After coupling, remove the acetyl group with mild base (

) or ammonia.

Visualizing the Failure Mode

The following diagram illustrates the kinetic competition between the desired stable salt and the catastrophic polymerization pathway.

Figure 1: Mechanism of Failure. The red path indicates the rapid self-polymerization that occurs if the proton shield (HCl) is removed before the coupling partner is present.

Troubleshooting Guide (FAQ)

Issue #1: "The solid turned into a sticky gum during vacuum drying."

-

Diagnosis: You likely removed too much HCl, shifting the equilibrium toward the free base, or moisture entered the system (hydrolysis

sticky acid). -

Fix:

-

Redissolve the gum in minimal dry DCM.

-

Bubble dry HCl gas through it (or add 4M HCl in Dioxane).

-

Precipitate with dry Ether.

-

Future Prevention: Do not dry for extended periods under high vacuum without a proton source; use azeotropic removal of

with Toluene instead.

-

Issue #2: "My yield is <20% when coupling with an amine."

-

Diagnosis: Premature Neutralization. You likely added a base (TEA/DIPEA) to the acid chloride before adding the amine. This generated the unstable free base, which polymerized before it could react with your amine.

-

Fix:

-

Correct Order of Addition: Dissolve Amine + Base in solvent. Dropwise add the Acid Chloride (HCl salt) solution to this mixture. This ensures the acid chloride is immediately intercepted by the amine as it is deprotonated.

-

Issue #3: "I see a new spot on TLC that doesn't move (Baseline)."

-

Diagnosis: Oligomer formation. Polyester chains of 3-hydroxypicolinic acid are highly polar and often insoluble.

-

Fix: This is irreversible. Discard and restart using Strategy B (O-Protection) if the HCl salt method is too sensitive for your specific skill set or equipment.

Comparative Data: Stability Profiles

| Parameter | Free Base Acid Chloride | HCl Salt Acid Chloride | O-Acetyl Acid Chloride |

| Shelf Life (25°C) | < 1 Hour (Polymerizes) | 1-2 Days (Desiccated) | Weeks |

| Shelf Life (-20°C) | Unstable | Months | Months |

| Moisture Sensitivity | Extreme | High | Moderate |

| Primary Failure Mode | Self-Esterification | Hydrolysis (to Acid) | Hydrolysis |

| Recommended Use | NEVER | Standard Couplings | Difficult/Slow Couplings |

Decision Matrix for Synthesis

Figure 2: Workflow Decision Tree. Choose Route A for standard chemistry, Route B for scale-up stability, and Route C for small-scale discovery chemistry.

References

-

3-Hydroxypicolinic acid (Matrix Substance Properties) Source: Sigma-Aldrich / Merck Context: Establishes the baseline stability of the acid form and its zwitterionic nature.

-

Synthesis of Pyridine Acid Chlorides (General Protocol) Source: BenchChem / ChemicalBook Context: Protocols for analogous 3-acetyl-2-chloropyridine and general nicotinoyl chloride handling, emphasizing the need for salt forms or immediate use.

-

Polymerization Inhibitors in Reactive Monomers Source: MDPI / Fujifilm Context: Provides the theoretical grounding for why phenolic monomers (like our subject) auto-polymerize and how radical/ionic inhibitors function (analogous to the HCl "inhibitor" strategy).

-

Safety Data & Handling (3-Hydroxypyridine-2-carboxylic acid) Source: Fisher Scientific Context: Safety protocols for handling the precursor, emphasizing incompatibility with strong bases (which trigger the polymerization in the chloride form).

Sources

Technical Support Center: Handling the Moisture Sensitivity of Pyridine Acid Chlorides

Welcome to the technical support center for handling pyridine acid chlorides. This guide is designed for researchers, chemists, and drug development professionals who work with these highly reactive but synthetically valuable compounds. My goal is to provide you with not just protocols, but the underlying principles to help you troubleshoot issues and ensure the success and safety of your experiments. Pyridine acid chlorides are powerful reagents, but their utility is directly tied to the rigorous exclusion of moisture.

Part 1: The Root of the Problem - Understanding Inherent Reactivity

This first section addresses the fundamental chemical principles governing the moisture sensitivity of pyridine acid chlorides. Understanding why these reagents are so reactive is the first step toward handling them successfully.

Q1: Why are pyridine acid chlorides so acutely sensitive to moisture?

A1: The high reactivity of any acid chloride stems from the powerful electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.[1] This creates a significant partial positive charge on the carbonyl carbon, making it an excellent electrophile and highly susceptible to nucleophilic attack.[2][3] Water, although a weak nucleophile, readily attacks this electrophilic center in a rapid and often exothermic reaction.[1][4][5][6]

The presence of the pyridine ring further influences reactivity. The nitrogen atom in the pyridine ring is basic and can be protonated. In the presence of the HCl gas generated during hydrolysis, this can lead to the formation of pyridinium hydrochloride, complicating the reaction mixture.[4][6]

The hydrolysis mechanism proceeds via a nucleophilic acyl substitution pathway, as illustrated below.

Caption: Hydrolysis mechanism of a pyridine acid chloride.

Q2: What are the immediate visual signs that my pyridine acid chloride has been compromised by moisture?

A2: There are two primary visual cues that indicate hydrolysis has occurred:

-

Fuming: When a bottle of acid chloride is opened in a humid environment, it will appear to "fume."[1][7] This is not the acid chloride vaporizing, but rather the rapid reaction with atmospheric moisture, which generates microscopic droplets of hydrochloric acid (HCl) aerosol.[1]

-

Precipitation/Cloudiness: The product of hydrolysis is the corresponding carboxylic acid.[4][5][6] If the parent acid chloride is a liquid, the resulting carboxylic acid may be a solid with poor solubility in the liquid, leading to the formation of a precipitate or a cloudy appearance.[1] For solid acid chlorides, you might observe a change in texture or the appearance of a sticky or clumpy solid.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is formatted to address specific problems you may encounter during your experiments.

FAQs: Storage and Handling

Q3: What is the correct way to store pyridine acid chlorides to ensure their long-term stability? A3: Rigorous exclusion of moisture is paramount.[1][2]

-

Primary Container: Always store in the original manufacturer's bottle, which is designed for this purpose (e.g., Sure/Seal™ bottles).[8] Ensure the cap is tightly sealed. Wrapping the cap/neck junction with Parafilm® or electrical tape can provide an extra barrier.[7]

-

Secondary Containment: Place the primary container inside a secondary, larger container, such as a desiccator cabinet or a sealed plastic box containing a desiccant like Drierite™ or silica gel.[7] This protects the reagent from ambient humidity when the main storage area (like a cabinet) is opened.

-

Atmosphere: For maximum shelf-life, the headspace of the bottle should be flushed with an inert gas (Argon or Nitrogen) after each use.

-

Location: Store in a cool, dry, well-ventilated area designated for corrosive and reactive chemicals, away from incompatible materials, especially alcohols, amines, and strong bases.[9]

Q4: I don't have a glovebox. Can I still handle pyridine acid chlorides effectively? A4: Yes. While a glovebox is the gold standard, proper inert atmosphere techniques using a Schlenk line are highly effective for laboratory-scale reactions.[8][10][11] This involves using specialized glassware that allows you to remove air and moisture by cycling between a vacuum and a supply of dry, inert gas (like Argon or Nitrogen).[10] Transfers are then performed using gas-tight syringes or cannulas.[12][13]

FAQs: During the Reaction

Q5: My reaction yield is very low, and I see a significant amount of a byproduct that looks like a carboxylic acid. What went wrong? A5: This is the classic symptom of water contamination.[14] Even trace amounts of water can hydrolyze your starting material, reducing the effective concentration of the acid chloride and generating the corresponding carboxylic acid as a major impurity.[1]

Troubleshooting Steps:

-

Solvent Purity: Was your solvent rigorously dried? Commercially available "anhydrous" solvents can still contain unacceptable levels of water (50-100 ppm) and should be freshly dried over an appropriate agent before use.[15][16]

-

Glassware: Was all glassware oven-dried (>120 °C for at least 4 hours) or flame-dried under vacuum immediately before use to remove adsorbed water?[10][12][13]

-

Inert Atmosphere: Was a positive pressure of inert gas maintained throughout the entire reaction setup and addition process?[12] A bubbler is essential to monitor this.

-

Reagents: Are your other reagents (e.g., the nucleophile, base) anhydrous? Pyridine, often used as a base in these reactions, is hygroscopic and must be dried.[16]

Q6: What is the precise role of pyridine when it's used as a base or solvent in these reactions? A6: Pyridine serves two critical functions:

-

Acid Scavenger: The primary role is to act as a base to neutralize the HCl that is generated as a byproduct of the acylation reaction.[3][4][5][6] If left un-neutralized, HCl can protonate your nucleophile (especially amines or alcohols), rendering it non-nucleophilic and halting the reaction.[14]

-

Nucleophilic Catalyst: Pyridine can also act as a nucleophilic catalyst. It can react with the acid chloride to form a highly reactive N-acylpyridinium intermediate.[14][17][18] This intermediate is even more electrophilic than the acid chloride itself, accelerating the rate of attack by the primary nucleophile (e.g., an alcohol).[18]

Q7: I need to use a solvent for my reaction. How dry does it need to be, and what are the best drying agents? A7: The solvent should be as dry as possible, ideally with a water content below 30 ppm, and for highly sensitive reactions, below 10 ppm.[19] The choice of drying agent is critical and depends on the solvent.

| Drying Agent | Suitable Solvents | Unsuitable Solvents | Achievable Dryness (ppm H₂O) | Notes |

| **Calcium Hydride (CaH₂) ** | Ethers (THF, Dioxane), Hydrocarbons (Toluene), Dichloromethane (DCM)[15][19] | Alcohols, Ketones, Esters | < 20 ppm[16] | Highly effective. Reacts to form H₂ gas; must be vented.[16] The method of choice for many common solvents.[15] |

| Molecular Sieves (3Å or 4Å) | Most solvents, including Alcohols, THF, DCM, Acetonitrile[15][16] | Acids | < 30 ppm | Must be activated by heating under vacuum before use.[16] Excellent for storing already-dried solvents.[15] |

| Sodium/Benzophenone | Ethers (THF, Dioxane), Hydrocarbons[19] | Halogenated solvents, Ketones, Esters | < 10 ppm | Provides a visual indication of dryness (deep blue/purple color). Highly reactive; requires experienced handling. |

| Phosphorus Pentoxide (P₂O₅) | Hydrocarbons, Halogenated Solvents[19] | Alcohols, Ketones, Amines, Ethers | Variable, can be < 10 ppm | Very effective but can be difficult to handle and forms a syrupy phosphoric acid layer.[15][20] |

| Potassium Hydroxide (KOH) | Pyridine, Amines[16] | Acidic solvents, Esters, Ketones | ~30-50 ppm[15] | Excellent for pre-drying basic solvents before distillation.[16] |

Note: Avoid acidic drying agents like anhydrous CaCl₂ with pyridine, as they can form complexes.[16]

FAQs: Workup and Quenching

Q8: How do I safely quench a reaction containing unreacted pyridine acid chloride? A8: Quenching is the process of safely neutralizing any remaining reactive material. The process must be controlled to manage the exothermic reaction.

-

Cool the reaction mixture: Use an ice bath (0 °C) to dissipate heat.[4][21]

-

Choose your quenching agent: Common choices include water, alcohols (methanol, isopropanol), or a dilute aqueous base like sodium bicarbonate.[22] An alcohol is often a good choice as the reaction to form an ester is typically less vigorous than hydrolysis.[22]

-

Slow, controlled addition: Add the quenching agent dropwise to the stirred reaction mixture under an inert atmosphere.[21][22] A rapid addition can cause a dangerous exotherm and vigorous evolution of HCl gas.[22]

-

Allow to warm: Once the addition is complete and the initial exotherm has subsided, allow the mixture to slowly warm to room temperature before proceeding with the aqueous workup.

Caption: Troubleshooting workflow for a failed reaction.

Part 3: Standard Operating Procedures (SOPs)

These protocols provide detailed, step-by-step instructions for key procedures. Always perform these operations in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][22][23]

SOP 1: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)

This protocol ensures that your reaction environment is free of air and moisture.[10][11]

-

Glassware Preparation: Assemble your reaction flask (with a stir bar), condenser, and any addition funnels. Ensure all joints are lightly greased. Securely clamp the apparatus to a lattice.

-

Connect to Schlenk Line: Connect the top of your apparatus (e.g., via a gas adapter on the condenser) to a port on the Schlenk line using thick-walled tubing.

-

Purge Cycle 1 (Evacuate): Close the inert gas inlet on your Schlenk flask's stopcock and slowly open the vacuum line. The system will be evacuated. You may gently warm the glassware with a heat gun during this phase to help desorb water.

-

Purge Cycle 1 (Refill): Close the vacuum line and slowly open the inert gas line to backfill the apparatus with Argon or Nitrogen. You should see the oil in your bubbler indicate a positive pressure.

-

Repeat: Perform this "evacuate-refill" cycle a minimum of three times to ensure all atmospheric gases are removed.[10]

-

Maintain Positive Pressure: After the final refill, leave the inert gas line open so that a slight positive pressure is maintained throughout the experiment, preventing air from leaking in.[12]

SOP 2: Transfer of Pyridine Acid Chloride via Syringe

This is a standard technique for transferring air- and moisture-sensitive liquids.[12][13]

-

Prepare Syringe: Take a clean, oven-dried syringe and needle. Flush it with inert gas by drawing gas from the headspace of your (empty) reaction flask and expelling it into the hood three times.

-

Prepare Reagent Bottle: Place a separate needle connected to your inert gas line into the septum of the Sure/Seal™ bottle of pyridine acid chloride to create a slight positive pressure. This needle should not be submerged in the liquid.

-

Withdraw Reagent: Insert the needle of your prepared syringe through the septum and into the liquid. Slowly pull back the plunger to draw the desired volume of liquid into the syringe. To prevent leaks, it's good practice to also draw a small "buffer" of inert gas (~0.2 mL) into the syringe after the liquid.

-

Transfer to Reaction: Remove the syringe from the reagent bottle and quickly and smoothly insert it through the septum of your reaction flask. Inject the liquid, followed by the inert gas buffer, into the reaction.

-

Clean Syringe: Immediately and carefully quench the syringe by drawing up a suitable solvent (e.g., isopropanol) and expelling the mixture into a dedicated waste container. Repeat several times.

SOP 3: Safe Quenching and Workup of a Completed Reaction

This protocol describes how to safely process your reaction after it has finished.

-

Cool the Reaction: Cool the reaction flask to 0 °C in an ice-water bath.[4]

-

Slowly Add Quenching Agent: As described in Q8, add a suitable quenching agent (e.g., cold methanol or isopropanol) dropwise with vigorous stirring. Monitor for any exotherm.

-

Dilute with Solvent: Once the quench is complete, dilute the reaction mixture with an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

-

Aqueous Wash: Transfer the mixture to a separatory funnel. Wash sequentially with:

-

Dry and Concentrate: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield your crude product.

By understanding the principles and adhering to these rigorous techniques, you can confidently and successfully utilize pyridine acid chlorides in your synthetic endeavors.

References

-

Acid Chlorides + H₂O/Pyridine — Carboxylic Acid Formation (Hydrolysis) . OrgoSolver. [Link]

-

Chemistry of Acid Halides . (2024). Chemistry LibreTexts. [Link]

-

Acid Halides to Carboxylic Acids: Hydrolysis . (2025). JoVE. [Link]

-

Acid chlorides | Organic Chemistry II Class Notes . Fiveable. [Link]

-

General procedures for the purification of Acid chlorides . Chempedia - LookChem. [Link]

-

Drying solvents . Sciencemadness Wiki. [Link]

-

Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine . Organic Syntheses. [Link]

-

The reaction of acid chloride and chloroformate with pyridine . ResearchGate. [Link]

-

Synthesis and Reactions of Acid Chlorides . Organic Chemistry Tutor. [Link]

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles . Chemistry Steps. [Link]

-

Standard Operating Procedures Huang Lab . (2017). MSU Chemistry. [Link]

-

Acyl chlorides stability . (2020). Sciencemadness Discussion Board. [Link]

-

How to Quench Acid Chlorides? 5 Key Methods for Safe Handling . (2025). Yufeng. [Link]

-

Acetyl Chloride Storage . (2023). Reddit. [Link]

-

Air-free technique . Wikipedia. [Link]

-

How to quench Pyridine? . (2022). ResearchGate. [Link]

-

solvent drying and drying agents . Delloyd's Lab-Tech Chemistry resource. [Link]

-

Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps . OrgoSolver. [Link]

-

Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants . The Journal of Organic Chemistry. [Link]

-

What Methods Are Used To Implement Inert Atmospheres? . Kintek Furnace. [Link]

-

1.3C: Transferring Methods - Inert Atmospheric Methods . (2022). Chemistry LibreTexts. [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds . (2014). Wipf Group - University of Pittsburgh. [Link]

-

Working with air and moisture sensitive compounds . (2008). Molecular Inorganic Chemistry. [Link]

-

Pyridine hydrochloride demethylation . (2023). Reddit. [Link]

-

Why is pyridine a nucleophilic catalyst? . (2024). Reddit. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. orgosolver.com [orgosolver.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Acid Halides to Carboxylic Acids: Hydrolysis [jove.com]

- 7. reddit.com [reddit.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. download.basf.com [download.basf.com]

- 10. Air-free technique - Wikipedia [en.wikipedia.org]

- 11. ossila.com [ossila.com]

- 12. ehs.umich.edu [ehs.umich.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgosolver.com [orgosolver.com]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. reddit.com [reddit.com]

- 19. Drying solvents and Drying agents [delloyd.50megs.com]

- 20. 內容不提供 [sigmaaldrich.com]

- 21. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 22. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 23. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: 3-Hydroxypicolinic Acid (3-HPA) Activation

Ticket ID: #HPA-ACT-001 Status: Open Agent: Senior Application Scientist[1][2][3]

Executive Summary

Activation of 3-hydroxypicolinic acid (3-HPA) presents a unique "Trojan Horse" challenge in peptide and heterocyclic synthesis.[1][2][3] Unlike standard benzoic acid derivatives, 3-HPA possesses a hydroxyl group at the ortho (3) position relative to the carboxylic acid. This proximity creates two critical failure modes:

-

Intramolecular Hydrogen Bonding: The 3-OH forms a strong H-bond with the carbonyl oxygen, reducing the electrophilicity of the carbonyl carbon and slowing down activation.

-

Competitive Nucleophilicity (Self-Esterification): Once activated, the 3-OH group can act as an intramolecular or intermolecular nucleophile, leading to oligomerization (polyesters) or active ester hydrolysis.[1][2][3]

This guide provides troubleshooting workflows to bypass these mechanistic traps, focusing on T3P® (Propylphosphonic anhydride) and HATU chemistries.

Module 1: Critical Troubleshooting (Q&A)

Q1: My reaction mixture turned into a gel/precipitate, and LC-MS shows a repeating mass unit of +119 Da. What happened?

Diagnosis: You have created a poly-ester oligomer .[1][2][3] The Mechanism: You likely used a highly reactive coupling agent (like DCC or EDC) without protecting the 3-hydroxyl group.[1] The activated carboxyl group was attacked by the hydroxyl group of another 3-HPA molecule (intermolecular acylation) rather than your amine. The Fix:

-

Immediate: Switch to a T3P (Propylphosphonic anhydride) coupling system.[3][4] T3P is highly selective for amines over hydroxyls, significantly reducing O-acylation side reactions without needing protecting groups.[1][2][3]

-

Alternative: If you must use carbodiimides, you must protect the 3-OH group (e.g., 3-benzyloxypicolinic acid).[1][2]

Q2: I am using HATU, but the reaction stalls at ~60% conversion. Adding more HATU creates a new impurity (+99 Da).

Diagnosis: You are observing Guanidinylation .[3] The Mechanism: The reaction is too slow due to the intramolecular H-bond in 3-HPA.[1] The excess HATU is reacting directly with your amine (nucleophile) to form a guanidine adduct, permanently capping your amine. The Fix:

-

Protocol Adjustment: Do not add the amine immediately. Pre-activate the 3-HPA with HATU and DIPEA for 15 minutes before adding the amine. This ensures the HATU is consumed by the acid first.

-

Additive: Add HOAt (1-Hydroxy-7-azabenzotriazole).[1][2][3] The pyridine nitrogen in HOAt provides an "anchimeric assistance" effect that accelerates the activation of picolinic acid derivatives specifically.

Q3: Why is my yield lower with EDC/NHS activation compared to standard benzoic acids?

Diagnosis: N-Acyl Urea Formation. The Mechanism: The nitrogen in the pyridine ring of 3-HPA can destabilize the O-acylisourea intermediate, favoring the rearrangement into an unreactive N-acyl urea byproduct.[1][2] The Fix: Avoid carbodiimides (EDC/DCC) for picolinic acids unless absolutely necessary.[3] If required, use DCM as the solvent (favors the active pathway) and maintain temperature at 0°C .

Module 2: Comparative Reagent Data

| Feature | T3P (Propylphosphonic anhydride) | HATU / HOAt | EDC / HOBt |

| Primary Use Case | Recommended. Unprotected 3-HPA coupling; Epimerization sensitive couplings.[1][2][3] | High-speed coupling for hindered amines.[1][2][3] | Standard, low-cost coupling (High risk for 3-HPA).[1][2][3] |

| O-Acylation Risk | Low (Chemoselective for amines).[1][2][3][5] | Medium (Requires careful stoichiometry).[3] | High (Promotes polymerization).[3] |

| Byproduct Removal | Water-soluble (Simple wash).[1][2][3] | Requires chromatography (Tetramethylurea/Phosphine oxides).[3] | Urea byproducts can be difficult to remove.[3][6] |

| Epimerization | Lowest among common reagents.[3] | Low to Medium.[3] | High (without additives).[3] |

Module 3: Visualizing the Failure Modes

The following diagram illustrates the competition between the desired Amide Pathway and the destructive Self-Esterification pathway.

Caption: Figure 1.[1][2][3][4] Kinetic competition during 3-HPA activation.[1][2][3] Path A is the goal; Path B and C are the primary failure modes caused by the 3-OH group and Pyridine nitrogen.[1]

Module 4: Optimized Experimental Protocols

Protocol A: The "Gold Standard" T3P Method (Recommended)

Best for: Unprotected 3-HPA, avoiding oligomerization, and ease of purification.[2]

-

Dissolution: Dissolve 3-HPA (1.0 equiv) and the Amine (1.1 equiv) in EtOAc or DMF (concentration 0.1 – 0.2 M).

-

Note: Unlike other methods, T3P allows mixing acid and amine before activation because T3P is not an electrophile until base is added.[3]

-

-

Base Addition: Cool to 0°C . Add Pyridine (3.0 – 4.0 equiv) or DIPEA (2.5 equiv) .[2][3]

-

Activation: Add T3P (50% w/w in EtOAc/DMF, 1.2 – 1.5 equiv) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours.

-

Workup: Dilute with EtOAc. Wash with Water , 10% Citric Acid (removes T3P byproducts), Sat.[2] NaHCO3 , and Brine .[3]

-

Self-Validation: The T3P byproduct is water-soluble P-containing species; if the organic layer is clear, the reagent is gone.[1]

-

Protocol B: The HATU Pre-Activation Method

Best for: Very unreactive amines where T3P fails.

-

Pre-Activation: Dissolve 3-HPA (1.0 equiv) in dry DMF . Add HATU (1.0 equiv) and HOAt (1.0 equiv) .

-

Base: Add DIPEA (1.0 equiv) and stir for 5–10 minutes at 0°C.

-

Critical: Do not stir longer than 15 mins, or the active ester may hydrolyze or rearrange.

-

-

Amine Addition: Add the Amine (1.2 equiv) and a second portion of DIPEA (1.0 equiv) .

-

Monitoring: Monitor by LC-MS immediately. If the peak for the active ester (Mass + 135) persists after 1 hour, the amine is too sterically hindered.

Module 5: Decision Tree for Process Optimization

Caption: Figure 2. Decision logic for selecting the optimal coupling strategy based on substrate protection and steric hindrance.

References

-

Dunetz, J. R., et al. (2011).[3][7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[2]

-